

A Comprehensive Technical Overview of 4-Iodo-1-tritylimidazole

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Compound of Interest

Compound Name: **4-Iodo-1-tritylimidazole**

Cat. No.: **B030481**

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This guide provides an in-depth look at the chemical properties, synthesis, and practical applications of **4-Iodo-1-tritylimidazole**, a key intermediate in organic synthesis. Designed for researchers, scientists, and professionals in drug development, this document outlines the essential data and methodologies associated with this compound.

Core Molecular Data

4-Iodo-1-tritylimidazole is a substituted imidazole derivative. The introduction of a trityl group on one of the nitrogen atoms provides steric protection, allowing for selective reactions at other positions of the imidazole ring. The iodo group at the 4-position serves as a versatile handle for further functionalization, particularly in cross-coupling reactions.

Identifier	Value	Source
Molecular Formula	C ₂₂ H ₁₇ IN ₂	[1] [2] [3] [4]
Molecular Weight	436.3 g/mol	[1] [3]
Alternate Molecular Weight	436.29 g/mol	[2] [5]
CAS Number	96797-15-8	[1] [2]
IUPAC Name	4-iodo-1-tritylimidazole	[1]
Physical Form	White Solid	[6]
Melting Point	148-150 °C	[6] [7]

Synthetic Protocol

The synthesis of **4-Iodo-1-tritylimidazole** is a straightforward procedure involving the protection of 4-iodoimidazole with a trityl group.[6][7]

Materials:

- 5-iodo-1(H)-imidazole (1 equivalent)
- Dimethylformamide (DMF)
- Triethylamine (TEA) (1.2 equivalents)
- Triphenylmethane chloride (Trityl chloride) (1.1 equivalents)
- Water
- Silica gel for column chromatography

Procedure:

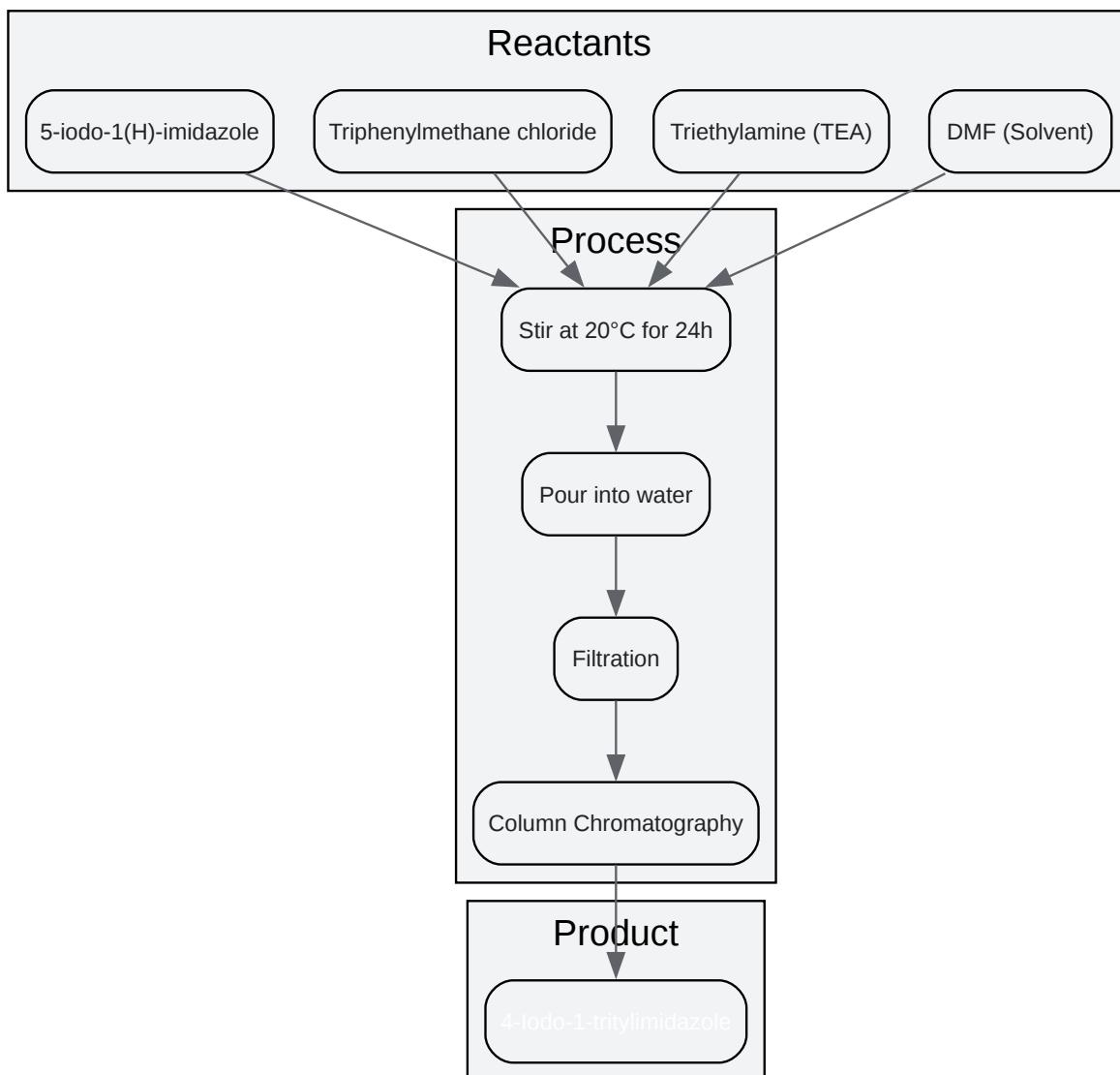
- Dissolve 5-iodo-1(H)-imidazole in DMF.
- To this solution, add triethylamine followed by triphenylmethane chloride.
- Stir the reaction mixture at 20°C for 24 hours.
- Upon completion, quench the reaction by pouring the solution into water.
- Collect the resulting precipitate by filtration.
- Purify the crude product by flash column chromatography on silica gel to yield 1-trityl-4-iodoimidazole as a white solid.

This synthetic route is efficient, with reported yields of up to 94.0%.[6][7]

Synthetic Workflow

The following diagram illustrates the key steps in the synthesis of **4-Iodo-1-tritylimidazole**.

Synthesis of 4-Iodo-1-tritylimidazole

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